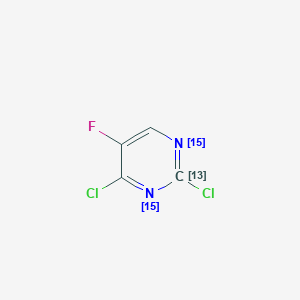![molecular formula C44H87NO8P+ B12058696 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)
1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine is a phospholipid molecule, which is a crucial component of cell membranes. This compound is characterized by its unique structure, consisting of a glycerol backbone linked to fatty acid chains and a phosphocholine head group. It plays a significant role in various biological processes, including membrane fluidity, signaling pathways, and lipid metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine typically involves the esterification of glycerol with octadecanoic acid and cis-9-octadecenoic acid, followed by the introduction of the phosphocholine group. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where lipases are used to catalyze the esterification reactions. This approach is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product. Additionally, large-scale production might employ continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The double bond in the cis-9-octadecenoic acid chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bond can also be reduced to form saturated fatty acid chains.
Substitution: The phosphocholine head group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Various nucleophiles can be used to replace the phosphocholine group, depending on the desired product.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Phospholipids with different head groups.
Wissenschaftliche Forschungsanwendungen
1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Plays a role in cell signaling and membrane dynamics, making it a valuable tool in cellular biology studies.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emulsifying properties.
Wirkmechanismus
The mechanism of action of 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine involves its integration into cell membranes, where it influences membrane fluidity and permeability. It can interact with membrane proteins and other lipids, affecting signaling pathways and cellular responses. The phosphocholine head group is particularly important for interactions with proteins and other molecules, facilitating various biological processes.
Vergleich Mit ähnlichen Verbindungen
- 1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphocholine
- 1-Stearoyl-2-oleoyl-SN-glycero-3-phosphocholine
- 1-Linoleoyl-2-oleoyl-SN-glycero-3-phosphocholine
Comparison: 1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different melting points, solubility, and interactions with other molecules. These differences can influence its behavior in biological systems and its suitability for various applications.
Eigenschaften
Molekularformel |
C44H87NO8P+ |
|---|---|
Molekulargewicht |
789.1 g/mol |
IUPAC-Name |
2-[hydroxy-[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/p+1/b23-21- |
InChI-Schlüssel |
ATHVAWFAEPLPPQ-LNVKXUELSA-O |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)




![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)


![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)


![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)


